molecular formula C16H20ClNO2 B11963886 3-(2-Chloro-3-methoxyphenyl)-N-cyclohexyl-2-propenamide CAS No. 853350-06-8

3-(2-Chloro-3-methoxyphenyl)-N-cyclohexyl-2-propenamide

Cat. No.: B11963886
CAS No.: 853350-06-8
M. Wt: 293.79 g/mol
InChI Key: XNWGGAVZLRUIOK-ZHACJKMWSA-N
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Description

3-(2-Chloro-3-methoxyphenyl)-N-cyclohexyl-2-propenamide is an organic compound with a complex structure that includes a chloro-substituted methoxyphenyl group and a cyclohexyl group attached to a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-cyclohexyl-2-propenamide typically involves multiple steps, starting with the preparation of the chloro-methoxyphenyl precursor. One common method involves the reaction of 2-chloro-3-methoxybenzaldehyde with a suitable amine, followed by cyclization and subsequent functional group modifications to introduce the cyclohexyl and propenamide moieties.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3-methoxyphenyl)-N-cyclohexyl-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The propenamide moiety can be reduced to form amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-Chloro-3-methoxyphenyl)-N-cyclohexyl-2-propenamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-cyclohexyl-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-3-methoxyphenyl)propionic acid
  • 3-(2-Chloro-3-methoxyphenyl)propionamide
  • 3-(2-Chloro-3-methoxyphenyl)acrylamide

Uniqueness

3-(2-Chloro-3-methoxyphenyl)-N-cyclohexyl-2-propenamide is unique due to its specific structural features, such as the presence of both a cyclohexyl group and a propenamide moiety

Properties

CAS No.

853350-06-8

Molecular Formula

C16H20ClNO2

Molecular Weight

293.79 g/mol

IUPAC Name

(E)-3-(2-chloro-3-methoxyphenyl)-N-cyclohexylprop-2-enamide

InChI

InChI=1S/C16H20ClNO2/c1-20-14-9-5-6-12(16(14)17)10-11-15(19)18-13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8H2,1H3,(H,18,19)/b11-10+

InChI Key

XNWGGAVZLRUIOK-ZHACJKMWSA-N

Isomeric SMILES

COC1=CC=CC(=C1Cl)/C=C/C(=O)NC2CCCCC2

Canonical SMILES

COC1=CC=CC(=C1Cl)C=CC(=O)NC2CCCCC2

Origin of Product

United States

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